molecular formula C17H16ClF3N2O4S B3648790 N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3648790
M. Wt: 436.8 g/mol
InChI Key: PEMGZGSMGKGYDH-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, methoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Nitration and Reduction: The acylated product undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

    Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reactions: The final steps involve coupling reactions to introduce the glycinamide moiety and other substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • N-phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O4S/c1-23(28(25,26)13-6-4-12(27-2)5-7-13)10-16(24)22-15-9-11(17(19,20)21)3-8-14(15)18/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMGZGSMGKGYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

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